Cas no 6269-30-3 (4-(4-chlorophenyl)-4-methylpentan-2-one)

4-(4-Chlorophenyl)-4-methylpentan-2-one is a chlorinated aromatic ketone with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a 4-chlorophenyl group and a methyl-substituted pentanone backbone, offers versatility in chemical transformations, such as nucleophilic additions or reductions. The compound's stability and well-defined reactivity profile make it suitable for controlled reactions in fine chemical production. Its chlorinated aromatic moiety may also contribute to unique physicochemical properties, enhancing its utility in specialized synthetic pathways. The product is typically characterized by high purity, ensuring reproducibility in research and industrial processes. Proper handling and storage are recommended due to its organic nature.
4-(4-chlorophenyl)-4-methylpentan-2-one structure
6269-30-3 structure
Product Name:4-(4-chlorophenyl)-4-methylpentan-2-one
CAS No:6269-30-3
MF:C12H15ClO
MW:210.699902772903
MDL:MFCD09891055
CID:957274
PubChem ID:233836
Update Time:2025-07-23

4-(4-chlorophenyl)-4-methylpentan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chlorophenyl)-4-methylpentan-2-one
    • 4-(4-chloro-phenyl)-4-methyl-pentan-2-one
    • 4-(4-Chlorphenyl)-4-methyl-2-pentanon
    • 4-(4-Chlor-phenyl)-4-methyl-pentan-2-on
    • AC1L5QWX
    • AC1Q3NDD
    • AR-1F6263
    • CTK2F3854
    • NSC32879
    • NSC-32879
    • AKOS002392359
    • SCHEMBL14196061
    • EN300-1986655
    • DTXSID40283678
    • 6269-30-3
    • MDL: MFCD09891055
    • Inchi: 1S/C12H15ClO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3
    • InChI Key: AXLXJEZHGWFCPX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C)(C)CC(C)=O

Computed Properties

  • Exact Mass: 210.08125
  • Monoisotopic Mass: 210.0811428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 3.59670

4-(4-chlorophenyl)-4-methylpentan-2-one Pricemore >>

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4-(4-chlorophenyl)-4-methylpentan-2-one Related Literature

Additional information on 4-(4-chlorophenyl)-4-methylpentan-2-one

Introduction to 4-(4-chlorophenyl)-4-methylpentan-2-one (CAS No. 6269-30-3)

4-(4-chlorophenyl)-4-methylpentan-2-one, identified by its Chemical Abstracts Service (CAS) number 6269-30-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a chlorophenyl group and a ketone functional group, exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry. Its molecular formula, C11H13ClO, reflects its composition of carbon, hydrogen, chlorine, and oxygen atoms, which contribute to its diverse chemical properties.

The structure of 4-(4-chlorophenyl)-4-methylpentan-2-one is characterized by a pentanone backbone with a chlorinated phenyl ring at the fourth carbon position and a methyl group at the same position. This arrangement imparts both steric hindrance and electronic effects that influence its reactivity and potential applications. The presence of the ketone group (C=O) allows for various transformations such as nucleophilic addition, oxidation, and reduction, making it a versatile building block in organic synthesis.

In recent years, there has been growing interest in pharmaceutical intermediates like 4-(4-chlorophenyl)-4-methylpentan-2-one due to their role in developing novel therapeutic agents. The compound's ability to serve as a precursor in the synthesis of more complex molecules has made it relevant in drug discovery programs targeting various diseases. Its chlorophenyl moiety, in particular, is often utilized in medicinal chemistry due to its ability to modulate biological activity through interactions with biological targets.

One of the most compelling aspects of 4-(4-chlorophenyl)-4-methylpentan-2-one is its utility in the synthesis of biologically active compounds. Researchers have leveraged its structural features to develop molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in cancer progression or as modulators of neurotransmitter systems. The versatility of 4-(4-chlorophenyl)-4-methylpentan-2-one lies in its ability to undergo functionalization at multiple sites, allowing chemists to tailor its properties for specific biological outcomes.

The synthesis of 4-(4-chlorophenyl)-4-methylpentan-2-one typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by reduction and chlorination steps. The efficiency and scalability of these synthetic pathways are crucial for industrial applications where large quantities of the compound may be required for pharmaceutical manufacturing. Advances in catalytic methods have also improved the sustainability of these processes by reducing waste and energy consumption.

In addition to its pharmaceutical relevance, 4-(4-chlorophenyl)-4-methylpentan-2-one has found applications in materials science and agrochemical research. Its structural motifs are sometimes incorporated into polymers or specialty chemicals where specific physical properties are desired. The compound's stability under various conditions makes it suitable for use as an intermediate in formulations requiring robust chemical behavior.

The chemical reactivity of 4-(4-chlorophenyl)-4-methylpentan-2-one is influenced by both electronic and steric factors. The electron-withdrawing nature of the ketone group enhances electrophilic aromatic substitution reactions when combined with electron-rich aromatic systems. Conversely, the chlorophenyl ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, expanding its utility in constructing more complex molecular architectures.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs, where compounds like 4-(4-chlorophenyl)-4-methylpentan-2-one contribute to libraries used for high-throughput screening (HTS). By providing a scaffold with multiple sites for modification, this compound enables researchers to explore a wide range of biological activities efficiently. The integration of computational methods into drug design has further enhanced the potential of such intermediates by predicting their binding affinities and pharmacokinetic profiles before experimental validation.

The regioselectivity observed in reactions involving 4-(4-chlorophenyl)-4-methylpentan-2-one underscores its importance as a synthetic tool. For example, nucleophilic additions typically occur at the carbonyl carbon due to its electrophilic nature, while substitution reactions at the aromatic ring depend on directing effects provided by substituents such as chlorine. Understanding these selectivity patterns allows chemists to design synthetic strategies that minimize unwanted side products and maximize yield.

In conclusion, 4-(4-chlorophenyl)-4-methylpentan-2-one (CAS No. 6269-30-3) represents a valuable compound with broad applications across multiple scientific disciplines. Its role as a pharmaceutical intermediate continues to drive innovation in drug development through both academic research and industrial processes. As synthetic methodologies evolve toward greater efficiency and sustainability, 6269-30-3 will remain an important component in constructing novel molecules with therapeutic potential.

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